[4-(Heptadecafluorooctyl)phenyl]methanol
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Overview
Description
[4-(Heptadecafluorooctyl)phenyl]methanol: is a chemical compound known for its unique structure and properties. It consists of a phenyl group substituted with a heptadecafluorooctyl chain and a methanol group. This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their high stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Heptadecafluorooctyl)phenyl]methanol typically involves the reaction of 4-bromophenylmethanol with heptadecafluorooctyl iodide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Heptadecafluorooctyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: [4-(Heptadecafluorooctyl)phenyl]methanol is used in the synthesis of various fluorinated compounds, which are valuable in materials science and surface chemistry due to their hydrophobic and oleophobic properties.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated substances on biological systems. Its unique properties make it a useful tool in the development of drug delivery systems and imaging agents.
Industry: Industrially, this compound is used in the production of coatings, lubricants, and surfactants. Its stability and resistance to degradation make it suitable for applications in harsh environments.
Mechanism of Action
The mechanism of action of [4-(Heptadecafluorooctyl)phenyl]methanol involves its interaction with various molecular targets. The fluorinated chain imparts unique properties, such as high stability and resistance to metabolic degradation. This makes it effective in applications where long-lasting effects are desired. The compound can interact with cell membranes, altering their properties and affecting cellular processes.
Comparison with Similar Compounds
- [4-(Perfluorooctyl)phenyl]methanol
- [4-(Nonafluorobutyl)phenyl]methanol
- [4-(Tridecafluorohexyl)phenyl]methanol
Comparison: Compared to similar compounds, [4-(Heptadecafluorooctyl)phenyl]methanol has a longer fluorinated chain, which enhances its hydrophobic and oleophobic properties. This makes it more effective in applications requiring high stability and resistance to degradation. Its unique structure also allows for specific interactions with biological systems, making it valuable in scientific research and industrial applications.
Biological Activity
[4-(Heptadecafluorooctyl)phenyl]methanol is a fluorinated organic compound characterized by a phenyl group attached to a heptadecafluorooctyl chain. This unique structure imparts distinctive hydrophobic properties, influencing its interactions with biological systems. Understanding its biological activity is crucial for assessing its potential applications in fields such as pharmacology, materials science, and environmental health.
Chemical Structure and Properties
The molecular formula of this compound is C22H17F17, with a molecular weight of approximately 638.3 g/mol. The presence of the heptadecafluorooctyl group significantly enhances the compound's hydrophobicity, which affects its solubility and interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Membrane Interactions : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property can influence cellular functions and signaling pathways.
- Enzyme Modulation : Similar fluorinated compounds have been shown to modulate enzyme activities, suggesting that this compound may interact with specific enzymes or receptors, leading to pharmacological effects.
- Toxicological Implications : Research indicates that fluorinated compounds can exhibit toxicological effects, including hepatotoxicity and endocrine disruption. Understanding these effects is vital for evaluating the safety profile of this compound.
Membrane Interaction Studies
A study investigating the interaction of fluorinated compounds with lipid membranes found that increased fluorination correlates with enhanced membrane incorporation. This suggests that this compound may disrupt membrane integrity or alter membrane-associated protein functions.
Enzyme Activity Modulation
Research focusing on structurally similar compounds indicated potential modulation of cytochrome P450 enzymes, which are crucial for drug metabolism. The hydrophobic properties of this compound may facilitate binding to these enzymes, potentially affecting metabolic pathways .
Toxicological Assessments
Toxicological evaluations have revealed that fluorinated compounds can lead to significant liver changes in animal models. For instance, studies have reported increased liver weights and histopathological changes in rats exposed to related fluorinated substances at specific doses . These findings raise concerns about the safety of this compound in various applications.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Heptadecafluorooctyl)phenoxybutanol | C₁₉H₁₉F₁₇O | Contains a hydroxyl group; potential for hydrogen bonding |
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate | C₂₃H₂₁F₁₇O₂ | Ethylene glycol moiety; different hydrophilicity |
4-(4-benzoylphenoxy)butyl prop-2-enoate | C₂₂H₂₁O₂ | Lacks fluorinated chain; differing biological activity |
Properties
IUPAC Name |
[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F17O/c16-8(17,7-3-1-6(5-33)2-4-7)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-4,33H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCXGBGLEZMUEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F17O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724661 |
Source
|
Record name | [4-(Heptadecafluorooctyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163114-33-8 |
Source
|
Record name | [4-(Heptadecafluorooctyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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